

Formononetin-D3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Formononetin-D3

Cat. No.: B12403468

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For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on **Formononetin-D3**, a deuterated form of the naturally occurring isoflavone Formononetin. This guide covers its fundamental properties, mechanism of action, and key experimental findings, with a focus on its therapeutic potential.

Core Compound Specifications

Formononetin-D3 is a stable, isotope-labeled version of Formononetin, where three hydrogen atoms have been replaced by deuterium. This labeling is primarily utilized for tracer studies in pharmacokinetics and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Property	Value	Citation(s)
CAS Number	Not explicitly available for Formononetin-D3; Unlabeled Formononetin is 485-72-3.	[2][3][4][5]
Molecular Formula	C ₁₆ H ₉ D ₃ O ₄	
Molecular Weight	271.28 g/mol	
Appearance	White to off-white solid	

Therapeutic Potential and Mechanism of Action

Formononetin, the parent compound of **Formononetin-D3**, is an O-methylated isoflavone found in various plants, including red clover and *Astragalus membranaceus*. It has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurology, owing to its diverse biological activities. Formononetin exerts its effects by modulating multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotection.

Anti-Cancer Effects

Formononetin has demonstrated anti-tumor properties in various cancer models, including non-small cell lung cancer, prostate cancer, breast cancer, and hepatocellular carcinoma. Its mechanisms of action are multifaceted and involve:

- **Cell Cycle Arrest:** Formononetin can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by altering the expression of key regulatory proteins such as p21, cyclin A, and cyclin D1.
- **Induction of Apoptosis:** The compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins, including increasing the levels of Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.
- **Inhibition of Angiogenesis:** Formononetin can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).
- **Modulation of Signaling Pathways:** Key signaling pathways implicated in cancer progression are targeted by formononetin, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways. By inhibiting these pathways, formononetin can suppress tumor cell proliferation, survival, and invasion.

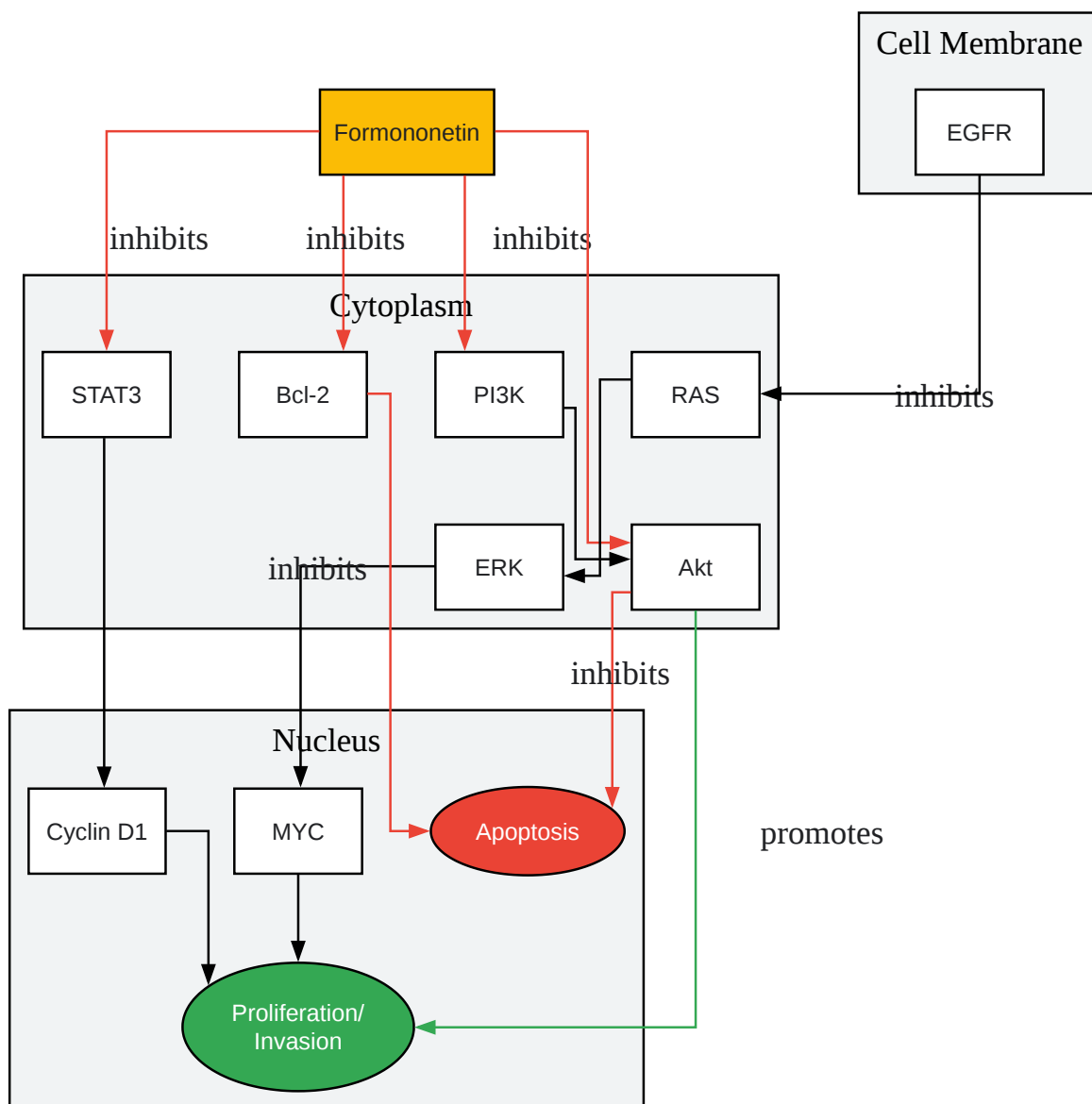
Neuroprotective Effects

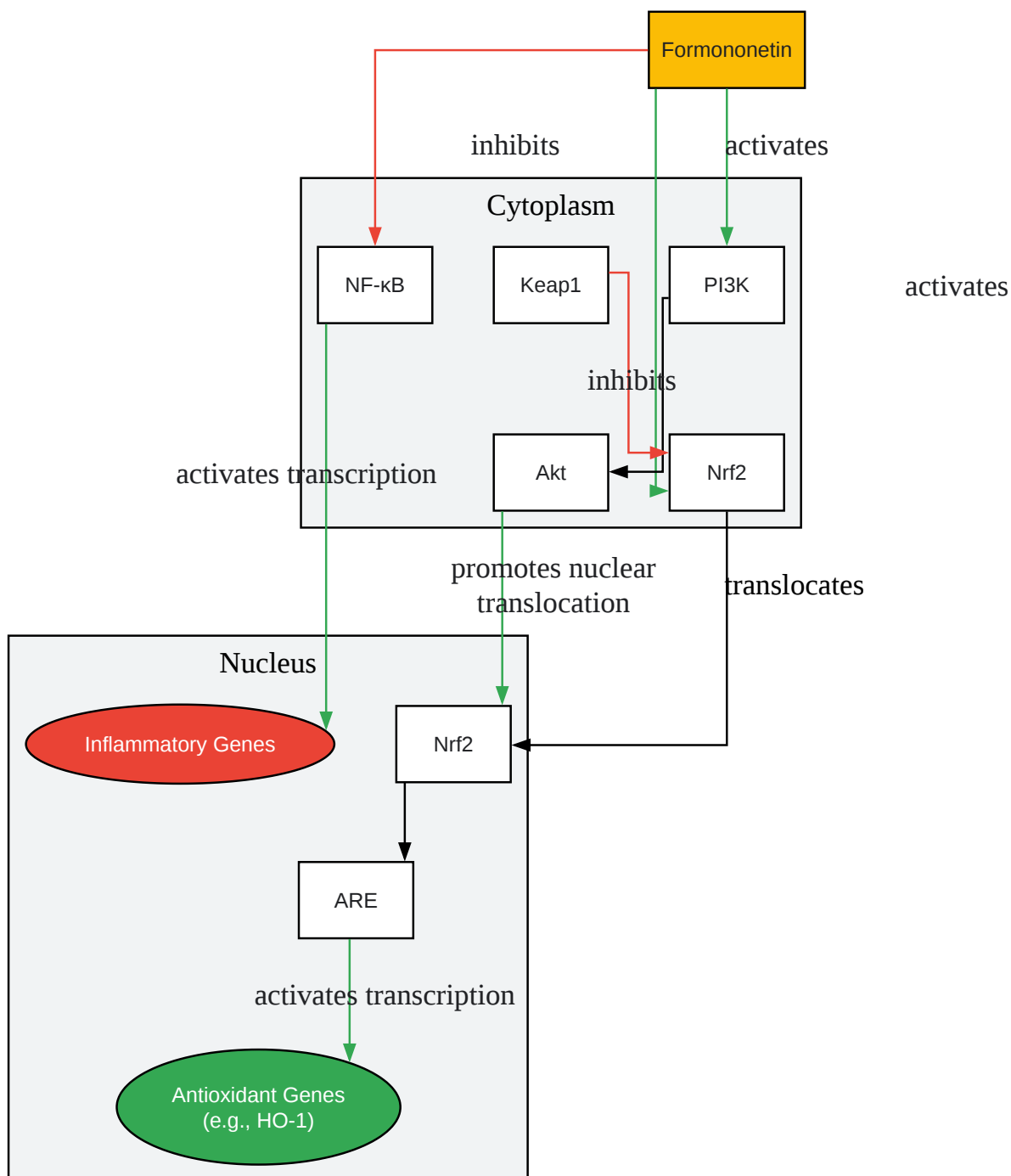
Formononetin exhibits significant neuroprotective properties, making it a candidate for the treatment of various neurological disorders. Its neuroprotective mechanisms include:

- **Activation of Nrf2 Signaling:** Formononetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress and inflammation in the nervous system.
- **Modulation of PI3K/Akt and ERK Pathways:** These pathways are vital for neuronal survival and neurogenesis. Formononetin has been shown to activate the PI3K/Akt and ERK pathways, thereby promoting neuroprotection.
- **Attenuation of Neuroinflammation:** The compound can reduce neuroinflammation by inhibiting pathways such as the HMGB1/TLR4/NF- κ B signaling cascade.

Key Signaling Pathways

The therapeutic effects of Formononetin are mediated through its interaction with a complex network of intracellular signaling pathways. The diagrams below illustrate some of the key pathways modulated by this compound.





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